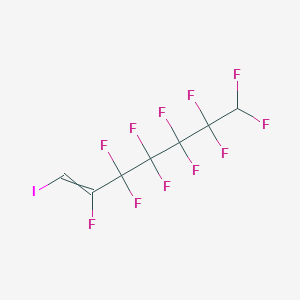
2,3,3,4,4,5,5,6,6,7,7-Undecafluoro-1-iodohept-1-ene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3,3,4,4,5,5,6,6,7,7-Undecafluoro-1-iodohept-1-ene is a fluorinated organic compound characterized by the presence of multiple fluorine atoms and an iodine atom attached to a heptene backbone. This compound is part of the broader class of perfluorinated compounds, which are known for their unique chemical properties, including high thermal stability and resistance to chemical reactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,3,4,4,5,5,6,6,7,7-Undecafluoro-1-iodohept-1-ene typically involves the fluorination of a heptene precursor followed by iodination. One common method involves the use of elemental fluorine or a fluorinating agent such as cobalt trifluoride to introduce the fluorine atoms. The iodination step can be achieved using iodine or an iodine-containing reagent under controlled conditions to ensure selective substitution.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of specialized reactors that can handle highly reactive fluorinating agents and iodine is crucial. Additionally, purification steps such as distillation or chromatography are employed to isolate the desired product from by-products and unreacted starting materials.
Analyse Chemischer Reaktionen
Types of Reactions
2,3,3,4,4,5,5,6,6,7,7-Undecafluoro-1-iodohept-1-ene can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as hydroxide or amine groups.
Addition Reactions: The double bond in the heptene backbone can participate in addition reactions with electrophiles or nucleophiles.
Reduction Reactions: The compound can be reduced to form the corresponding alkane or other reduced products.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium hydroxide or amines in polar solvents like water or alcohols.
Addition Reactions: Electrophiles like hydrogen halides or nucleophiles like Grignard reagents under controlled temperatures.
Reduction Reactions: Reducing agents like lithium aluminum hydride or catalytic hydrogenation using palladium catalysts.
Major Products Formed
Substitution: Formation of fluorinated alcohols or amines.
Addition: Formation of halogenated or alkylated products.
Reduction: Formation of fully saturated fluorinated alkanes.
Wissenschaftliche Forschungsanwendungen
2,3,3,4,4,5,5,6,6,7,7-Undecafluoro-1-iodohept-1-ene has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential use in imaging and diagnostic applications due to its unique fluorine content.
Medicine: Explored for its potential in drug development, particularly in designing molecules with enhanced stability and bioavailability.
Industry: Utilized in the production of specialty polymers and materials with high resistance to heat and chemicals.
Wirkmechanismus
The mechanism of action of 2,3,3,4,4,5,5,6,6,7,7-Undecafluoro-1-iodohept-1-ene involves its interaction with molecular targets through its fluorinated and iodinated functional groups. The fluorine atoms impart high electronegativity, influencing the compound’s reactivity and interaction with other molecules. The iodine atom can act as a leaving group in substitution reactions, facilitating the formation of new bonds and products.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,2,3,3,4,4,5,5,6,6,7,7-Dodecafluoroheptyl acrylate: Another fluorinated compound used in surface functionalization and nanomaterial synthesis.
3,3,4,4,5,5,6,6,7,7,7-Undecafluoro-2-heptanol: A biodegradation product used in nanotube composites and catalysis.
1,1,1,2,2,3,3,4,4,5,5-Undecafluoro-7-iodoheptane: A structurally related compound with similar fluorination and iodination patterns.
Uniqueness
2,3,3,4,4,5,5,6,6,7,7-Undecafluoro-1-iodohept-1-ene is unique due to its specific arrangement of fluorine and iodine atoms, which imparts distinct chemical properties and reactivity. Its ability to undergo various chemical reactions and its applications in diverse fields make it a valuable compound for scientific research and industrial applications.
Eigenschaften
CAS-Nummer |
110680-45-0 |
|---|---|
Molekularformel |
C7H2F11I |
Molekulargewicht |
421.98 g/mol |
IUPAC-Name |
2,3,3,4,4,5,5,6,6,7,7-undecafluoro-1-iodohept-1-ene |
InChI |
InChI=1S/C7H2F11I/c8-2(1-19)4(11,12)6(15,16)7(17,18)5(13,14)3(9)10/h1,3H |
InChI-Schlüssel |
TYYCSLBFNGPIQR-UHFFFAOYSA-N |
Kanonische SMILES |
C(=C(C(C(C(C(C(F)F)(F)F)(F)F)(F)F)(F)F)F)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[Decyl(phenyl)amino]propanenitrile](/img/structure/B14329467.png)

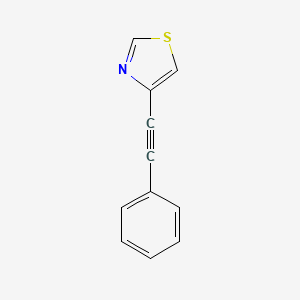
![Dimethyl ([1,1'-biphenyl]-4-carbonyl)phosphonate](/img/structure/B14329479.png)
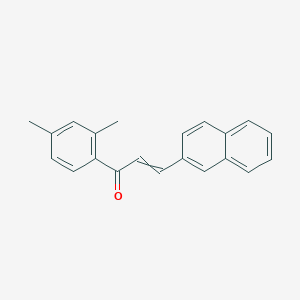
![2-([1,1'-Biphenyl]-4-yl)propane-2-peroxol](/img/structure/B14329482.png)

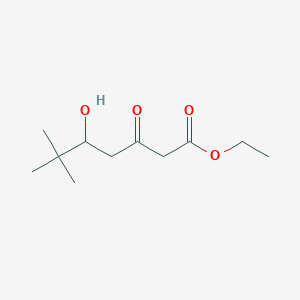
![N-[(3-Ethyl-1,2,4-oxadiazol-5-yl)methyl]formamide](/img/structure/B14329501.png)
![5-[Bis(methylthio)methylene]-2,2-diethyl-1,3-dioxane-4,6-dione](/img/structure/B14329508.png)
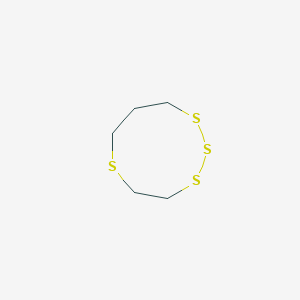
![1-(4-Chlorophenyl)-7-oxa-2,6-dithiabicyclo[2.2.1]heptane](/img/structure/B14329522.png)
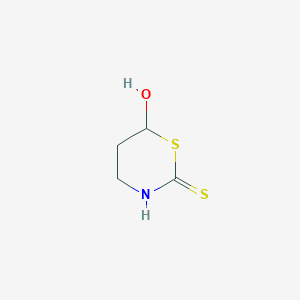
![Bicyclo[10.1.0]tridecan-1-ol](/img/structure/B14329547.png)
